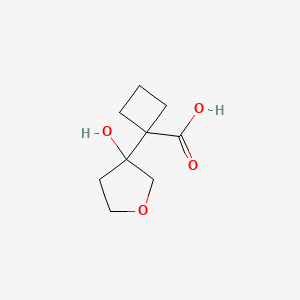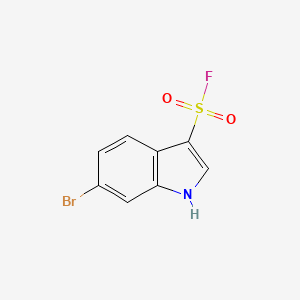![molecular formula C20H21NO B6606686 3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one CAS No. 2137762-89-9](/img/structure/B6606686.png)
3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one
Vue d'ensemble
Description
3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin Receptor Antagonism
- 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, related to the compound of interest, have been identified as neurokinin (NK1) receptor antagonists. They demonstrate prolonged action in vivo when substituted at the 6-exo-position and display selectivity over the hERG channel when an alpha-methyl substituent is included in the benzyl ether side chain (Huscroft et al., 2006).
Analgesic and Antagonist Properties
- A study on 1-phenyl-6-azabicyclo[3.2.1]octanes revealed their potential as analgesics and narcotic antagonists. These compounds, particularly the 1-(3-hydroxyphenyl)-6,7-dimethyl derivative, showed a balance between antagonist-analgesic properties with minimal physical dependence capacity (Takeda et al., 1977).
Dopamine Uptake Inhibition
- In the context of cocaine abuse treatment, a series of 8-substituted-3-azabicyclo[3.2.1]octanes were synthesized and found to inhibit dopamine uptake effectively. These compounds showed varying affinities for dopamine and serotonin transporters, indicating their relevance in neuropsychopharmacology (Kim, Schweri, & Deutsch, 2003).
Michael Reaction Applications
- The compound 1-azabicyclo[2.2.2]octan-3-one has been utilized in photo-thermal reaction conditions to produce complex structures like 4-benzyl-5-imino-3-phenyl-6-oxa-1-aza-tricyclo[6.2.2.02,7]dodec-2(7)-ene-4-carbonitrile via intermolecular double Micheal reaction (Zoorob et al., 2005).
Structural and Conformational Studies
- Various studies have focused on determining the crystal structures and conformations of compounds similar to 3-Benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one. This includes analysis of their hydrogen bonding patterns, molecular interactions, and stereochemistry (Brzezinski et al., 2013).
Biological Activity
- Compounds like 1-azabicyclo[2.2.2]octan-3-ones have been associated with biological activity, prompting synthesis and structural analysis of related structures for potential biomedical applications (Sonar, Parkin, & Crooks, 2006).
Propriétés
IUPAC Name |
3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-19-17(13-18(19)16-9-5-2-6-10-16)11-12-21(20)14-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHKPGXNYQKHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2C1CC2C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B6606610.png)
![N-(but-3-en-1-yl)-2,2,2-trifluoro-N-[1-(1-methyl-1H-pyrazol-4-yl)ethenyl]acetamide](/img/structure/B6606614.png)


![methyl 2-[1-(trifluoromethyl)cyclobutyl]pyridine-4-carboxylate](/img/structure/B6606638.png)
![ethyl 5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B6606639.png)


![tert-butyl N-{1,2-diazaspiro[2.3]hex-1-en-5-yl}carbamate](/img/structure/B6606654.png)

![8lambda6-thia-1-azabicyclo[3.2.1]octane-8,8-dione](/img/structure/B6606672.png)
![benzyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B6606692.png)
![rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6606701.png)

